

In-Depth Technical Guide: Spectroscopic Data for 2,5-Bis(octyloxy)terephthalaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,5-Bis(octyloxy)terephthalaldehyde
Cat. No.:	B043986

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Bis(octyloxy)terephthalaldehyde**, a key building block in the synthesis of advanced materials. This document details the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2,5-Bis(octyloxy)terephthalaldehyde** (CAS No: 123440-34-6).

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.49	s	2H	Ar-CHO
7.33	s	2H	Ar-H
4.10	t, $J = 6.6$ Hz	4H	O-CH ₂ -(CH ₂) ₆ -CH ₃
1.87	p, $J = 6.7$ Hz	4H	O-CH ₂ -CH ₂ -(CH ₂) ₅ -CH ₃
1.51-1.29	m	20H	O-(CH ₂) ₂ -(CH ₂) ₅ -CH ₃
0.90	t, $J = 7.0$ Hz	6H	O-(CH ₂) ₇ -CH ₃

Table 2: ^{13}C NMR Spectroscopic Data (101 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
189.4	Ar-CHO
154.5	C-O
127.1	C-CHO
110.1	Ar-CH
69.3	O-CH ₂ -(CH ₂) ₆ -CH ₃
31.8	O-(CH ₂) ₆ -CH ₂ -CH ₃
29.3	O-CH ₂ -CH ₂ -(CH ₂) ₅ -CH ₃
29.2	O-(CH ₂) ₂ -CH ₂ (CH ₂) ₄ -CH ₃ & O-(CH ₂) ₃ -CH ₂ (CH ₂) ₃ -CH ₃
26.0	O-(CH ₂) ₅ -CH ₂ -CH ₂ -CH ₃
22.7	O-(CH ₂) ₇ -CH ₃
14.1	-CH ₃

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2923, 2854	Strong	C-H stretch (alkyl)
1685	Strong	C=O stretch (aldehyde)
1587, 1475	Medium	C=C stretch (aromatic)
1210	Strong	C-O stretch (aryl ether)

Table 4: Mass Spectrometry Data

m/z	Ion
390.28	[M] ⁺ (Calculated for C ₂₄ H ₃₈ O ₄ : 390.2770)

Experimental Protocols

Synthesis of 2,5-Bis(octyloxy)terephthalaldehyde

A detailed and reproducible experimental protocol for the synthesis of **2,5-Bis(octyloxy)terephthalaldehyde** is provided below.

Materials:

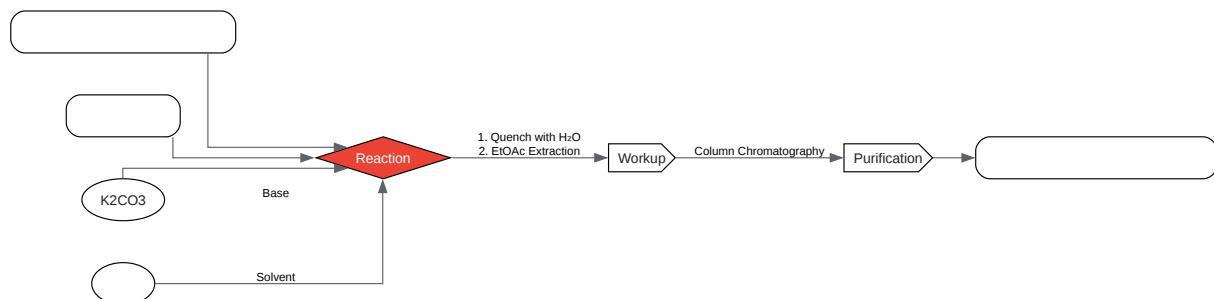
- 2,5-Dihydroxyterephthalaldehyde
- 1-Bromoocetane
- Potassium Carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Deionized Water
- Ethyl Acetate
- Brine

Procedure:

- To a solution of 2,5-dihydroxyterephthalaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (3.0 eq) is added.
- The resulting mixture is stirred at room temperature for 30 minutes.
- 1-Bromoocetane (2.5 eq) is then added, and the reaction mixture is heated to 80 °C and stirred for 24 hours.
- After cooling to room temperature, the reaction is quenched by the addition of deionized water.
- The aqueous layer is extracted three times with ethyl acetate.
- The combined organic layers are washed with deionized water and brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford **2,5-Bis(octyloxy)terephthalaldehyde** as a white to pale yellow solid.

Spectroscopic Characterization

The following protocols were employed for the spectroscopic analysis of the synthesized **2,5-Bis(octyloxy)terephthalaldehyde**.


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm^{-1} .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed on a time-of-flight (TOF) mass spectrometer using an electrospray ionization (ESI) source in

positive ion mode.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for **2,5-Bis(octyloxy)terephthalaldehyde**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2,5-Bis(octyloxy)terephthalaldehyde**.

- To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data for 2,5-Bis(octyloxy)terephthalaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043986#spectroscopic-data-for-2-5-bis-octyloxy-terephthalaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com